molecular formula C8H6N2O B1310079 1,6-naphthyridin-5(6H)-one CAS No. 23616-31-1

1,6-naphthyridin-5(6H)-one

Cat. No. B1310079
Key on ui cas rn: 23616-31-1
M. Wt: 146.15 g/mol
InChI Key: WTYLPQUOPMMOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653260B2

Procedure details

To 1,6-naphthyridin-5(6H)-one (0.625 g, 4.28 mmol) was added 5 M sodium hydroxide solution (1.7 mL) followed by chloroacetic acid (0.404 g, 4.28 mmol). The reaction mixture was heated at 100° C. for 2 h. After cooled down to ambient temperature and neutralized with 2 N hydrochloric acid (2.1 mL), the title compound was collected by filtration as a yellow solid. 1H NMR (DMSO-d6): δ 13.1 (s, 1H), 8.94 (dd, J=4.6, 1.8 Hz, 1H), 8.51 (dd, J=8.0, 1.6 Hz, 1H), 7.72 (d, J=7.6 Hz, 1H), 7.52 (dd, J=8.0, 4.6 Hz, 1H), 6.72 (d, J=7.6 Hz, 1H), 4.72 (s, 2H). LC/MS 205.2 (M+1).
Quantity
0.625 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
0.404 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH:9]=[CH:8][NH:7][C:6](=[O:11])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl[CH2:15][C:16]([OH:18])=[O:17].Cl>>[O:11]=[C:6]1[N:7]([CH2:15][C:16]([OH:18])=[O:17])[CH:8]=[CH:9][C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
0.625 g
Type
reactant
Smiles
N1=CC=CC=2C(NC=CC12)=O
Name
Quantity
1.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.404 g
Type
reactant
Smiles
ClCC(=O)O
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the title compound was collected by filtration as a yellow solid

Outcomes

Product
Name
Type
Smiles
O=C1C=2C=CC=NC2C=CN1CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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